1-(3-Chlorophenyl)pyrazole-4-boronic acid

Structural Biology Enzyme Inhibition Boronic Acid Warhead

Researchers conducting Suzuki-Miyaura cross-couplings or studying β-lactamase inhibition face reproducibility challenges when using non-identical boronic acid analogs. 1-(3-Chlorophenyl)pyrazole-4-boronic acid (CAS 1072945-88-0) is a structurally authenticated covalent AmpC inhibitor (PDB: 4LV1) and the essential boronic acid partner for synthesizing SR1848 (ML180), a selective LRH-1 inverse agonist (IC₅₀ 3.7 µM). • High-purity (≥98%) off-white powder ensures consistent coupling yields and minimal side reactions. • Batch-to-batch consistency supports reliable SAR studies and fragment-based drug discovery. • Immediate global shipping from BenchChem.

Molecular Formula C9H8BClN2O2
Molecular Weight 222.44 g/mol
CAS No. 1072945-88-0
Cat. No. B1421130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)pyrazole-4-boronic acid
CAS1072945-88-0
Molecular FormulaC9H8BClN2O2
Molecular Weight222.44 g/mol
Structural Identifiers
SMILESB(C1=CN(N=C1)C2=CC(=CC=C2)Cl)(O)O
InChIInChI=1S/C9H8BClN2O2/c11-8-2-1-3-9(4-8)13-6-7(5-12-13)10(14)15/h1-6,14-15H
InChIKeyQQIIJLJSZUIAKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)pyrazole-4-boronic Acid Overview


1-(3-Chlorophenyl)pyrazole-4-boronic acid (CAS 1072945-88-0) is a heterocyclic boronic acid derivative with the molecular formula C₉H₈BClN₂O₂ and a molecular weight of 222.44 g/mol . This compound is characterized by a pyrazole ring featuring a 3-chlorophenyl substituent at the N1 position and a boronic acid moiety at the C4 position . It is commercially available as an off-white to light orange powder with purities typically ranging from 95% to 98% . Its primary industrial and research value lies in its role as a key building block in Suzuki-Miyaura cross-coupling reactions, which are fundamental for constructing complex molecular architectures in medicinal chemistry and agrochemical development [1].

Primary Workflow Suzuki-Miyaura cross-coupling building block for medicinal chemistry
Probe Context Structurally validated covalent AmpC β-lactamase probe for inhibitor studies
Lead Series Literature-reported route to SR1848 (LRH-1 inverse agonist) and JAK inhibitor scaffolds
Selection Property High thermal stability and commercial purity support demanding coupling conditions

Non-Interchangeability of 1-(3-Chlorophenyl)pyrazole-4-boronic Acid


Generic substitution among pyrazole boronic acids is scientifically unsound due to the profound impact of specific substitution patterns on both synthetic utility and biological target engagement. In synthetic applications, the electronic and steric properties conferred by the 3-chlorophenyl group directly influence reaction yields and regioselectivity in Suzuki-Miyaura couplings, making a direct swap with, for instance, a phenyl or 4-chlorophenyl analog non-trivial without extensive re-optimization of reaction conditions . More critically, in biochemical contexts, the precise arrangement of substituents dictates molecular recognition. Structural biology evidence reveals that 1-(3-Chlorophenyl)pyrazole-4-boronic acid forms a specific, covalent complex with the AmpC beta-lactamase active site, an interaction that would be disrupted or ablated by even minor changes to the aryl ring's substitution [1]. Therefore, the use of a non-identical analog represents a distinct change in the experimental system, introducing variables that compromise reproducibility and data integrity in both chemical and biological assays.

Target Compound
1-(3-Chlorophenyl)pyrazole-4-boronic acid
Specific 3-chlorophenyl substitution directs regioselectivity in Suzuki couplings and enables a defined covalent binding mode with AmpC β-lactamase (PDB: 4LV1).
Reported crystal structure confirms binding orientation dependent on substitution pattern.
Alternatives
Other N-aryl pyrazole boronic acids (e.g., 4-chlorophenyl, 2-chlorophenyl isomers)
Altering the chloro position may shift electronic and steric properties, affecting coupling yields and likely abolishing the characterized AmpC interaction.
Substitution may require full reaction re-optimization and loses validated target engagement.

Comparative Evidence: 1-(3-Chlorophenyl)pyrazole-4-boronic Acid


AmpC Beta-Lactamase Covalent Binding Mode

In contrast to many pyrazole boronic acids used solely as synthetic intermediates, 1-(3-Chlorophenyl)pyrazole-4-boronic acid has a defined and experimentally validated role as a direct, covalent inhibitor of the AmpC beta-lactamase enzyme. The 1.74 Å resolution crystal structure (PDB ID: 4LV1) provides unambiguous, atomic-level proof of its specific binding mode [1]. This is a key differentiator from other N-aryl pyrazole boronic acid isomers or analogs, whose binding to this clinically relevant target has not been structurally characterized. The data demonstrate that the compound's boronic acid warhead forms a covalent bond with the catalytic serine in the enzyme active site, a mechanism that is critically dependent on the precise orientation provided by the 3-chlorophenyl-pyrazole scaffold [1].

AmpC Binding Mode
Head-to-head
Covalent complex with AmpC β-lactamase resolved at 1.74 Å (PDB: 4LV1); comparator N-aryl isomers lack any reported complex.
Validated target engagement probe for beta-lactamase inhibitor research.
Binding critically depends on 3-chlorophenyl orientation.
Structural Biology Enzyme Inhibition Boronic Acid Warhead

Synthesis of LRH-1 Inverse Agonist SR1848

1-(3-Chlorophenyl)pyrazole-4-boronic acid has been explicitly utilized as a key building block in the synthesis and structure-activity relationship (SAR) exploration of SR1848 (also known as ML180), a potent and selective inverse agonist of Liver Receptor Homolog-1 (LRH-1) . LRH-1 is a validated target in oncology and metabolic diseases. The compound's boronic acid moiety is essential for constructing the final molecule's core via Suzuki-Miyaura coupling. While other pyrazole boronic acids could theoretically be used, this specific compound is documented in the literature as the reagent of choice for accessing the active chemical space around SR1848 . Its use enables the direct replication of published synthetic routes and SAR studies, which is a critical requirement for efficient lead optimization.

SR1848 Synthesis
Class-level
Documented as key Suzuki building block for SR1848/ML180 (LRH-1 inverse agonist); alternative boronic acids would require de novo route development.
Supports direct replication of published SAR studies.
Literature use provides a defined synthetic path.
Medicinal Chemistry LRH-1 Inverse Agonist Suzuki Coupling

High Purity Commercial Availability

The compound is commercially available with a verified high purity that is essential for demanding applications like iterative cross-coupling in complex molecule synthesis. Multiple reputable vendors consistently supply 1-(3-Chlorophenyl)pyrazole-4-boronic acid with purity specifications of ≥95% to 98% [1]. In the context of Suzuki-Miyaura reactions, high purity of the boronic acid component is critical; the presence of even small amounts of dehalogenated or protodeboronated impurities can lead to low yields, difficult purifications, and irreproducible results. This established supply chain and quality control standard differentiate it from less common or custom-synthesized pyrazole boronic acid isomers, which may lack such rigorous and transparent purity data.

Commercial Purity
Lot attribute
Consistently supplied at ≥97% purity across multiple vendors, reducing protodeboronation impurity risk.
Minimizes in-house purification and improves coupling reproducibility.
Review lot-specific COA for exact purity.
Quality Control Reproducibility Suzuki Coupling

High Thermal Stability

The compound exhibits a remarkably high melting point of 298 °C (with decomposition) . This thermal stability is a significant advantage for a boronic acid building block, as many simpler aryl boronic acids are prone to protodeboronation or oxidation at elevated temperatures. This property allows the compound to be utilized in a wider range of reaction conditions, including high-temperature Suzuki couplings or reactions requiring extended heating, without significant degradation. This contrasts with more thermally labile boronic acids, which may decompose under similar conditions, leading to lower yields and the formation of problematic byproducts.

Thermal Stability
Supporting
Melting point ~298 °C (dec.), approximately 80 °C higher than phenylboronic acid, allowing high-temperature Suzuki reactions.
Broader reaction condition scope and lower degradation risk.
Decomposition observed upon melting; confirm compatibility with specific protocol.
Physical Chemistry Thermal Stability Synthetic Chemistry

JAK Inhibitor Scaffold (Boehringer Patent)

The compound is identified as a core structural motif and key intermediate in a granted US patent (US 11,827,657 B2) assigned to Boehringer Ingelheim, describing novel boron-containing pyrazole compounds as Janus kinase (JAK) inhibitors [1]. This patent explicitly claims the synthesis and use of compounds based on the 1-arylpyrazole-4-boronic acid scaffold. The commercial and therapeutic importance of the JAK inhibitor class (for indications like inflammation and autoimmune diseases) provides strong validation for this specific chemical space. While the patent covers a genus, the specific use of the 3-chlorophenyl variant is documented, establishing it as a privileged scaffold for accessing this therapeutically relevant target class.

JAK Inhibitor Scaffold
Class-level
Claimed as core motif in Boehringer Ingelheim patent US 11,827,657 B2 for boron-containing JAK inhibitors; specific substitution pattern is exemplified.
Aligns research with patented drug-discovery chemical space.
Patent genus includes multiple analogs; verify exact compound role.
Medicinal Chemistry JAK Inhibitor Autoimmune Disease

1-(3-Chlorophenyl)pyrazole-4-boronic Acid: Applications


Synthesis of LRH-1 Inverse Agonists for Oncology

This compound is the preferred boronic acid partner for synthesizing SR1848 (ML180), a selective LRH-1 inverse agonist with an IC₅₀ of 3.7 µM . Researchers investigating LRH-1's role in breast and pancreatic cancers will find this reagent essential for generating the published active compound and its analogs for structure-activity relationship (SAR) studies .

β-Lactamase Inhibitor Structural Biology

As a structurally characterized covalent inhibitor of AmpC beta-lactamase (PDB: 4LV1), this compound serves as a valuable tool compound and starting point for fragment-based drug discovery [1]. Its known binding mode can guide the design of more potent, non-β-lactam inhibitors to combat antibiotic resistance [1].

Next-Generation JAK Inhibitor Discovery

This compound is a key intermediate for synthesizing boron-containing pyrazole compounds, a novel class of JAK inhibitors. As described in U.S. Patent 11,827,657 B2, this scaffold is relevant for developing treatments for inflammation, autoimmune diseases, and cancer [2]. Procurement of this material supports research directly aligned with this active area of pharmaceutical development.

Robust Boronic Acid Building Block

Given its high thermal stability (mp 298 °C dec.) and high commercial purity (≥97%) [3], this boronic acid is ideally suited for challenging Suzuki-Miyaura couplings that require elevated temperatures or are sensitive to impurities. Its reliable performance minimizes side reactions and simplifies purification in the synthesis of complex molecules for agrochemical or advanced materials research.

Application
Selection Property
Validation Focus
LRH-1 inverse agonist synthesis research
Literature-reported synthetic route compatibility
SAR reproducibility and IC₅₀ benchmark verification
β-Lactamase inhibitor structural biology
Covalent target engagement probe with known binding pose
AmpC binding mode confirmation in assay buffer
JAK inhibitor drug discovery platform
Privileged scaffold covered by patent exemplification
Kinase selectivity panel and patent alignment check
Robust Suzuki-Miyaura building block
High thermal stability and commercial purity profile
Reaction yield and impurity profile under elevated temperatures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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